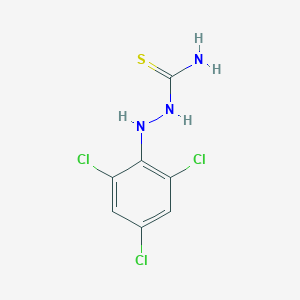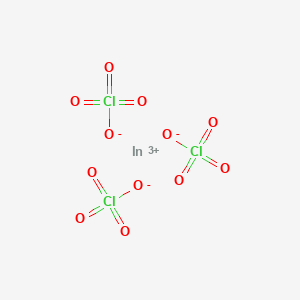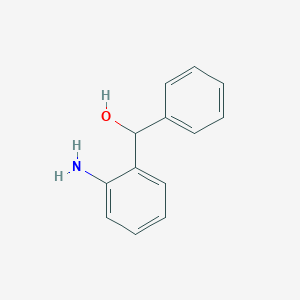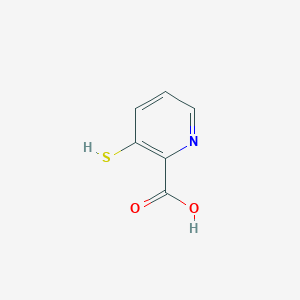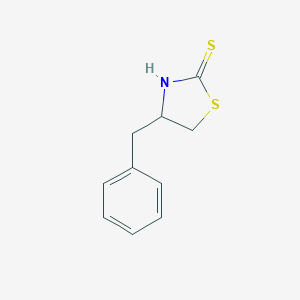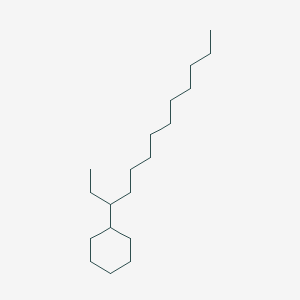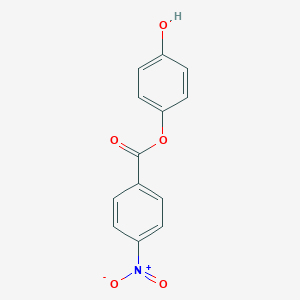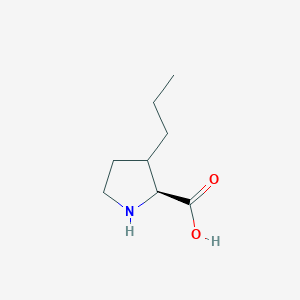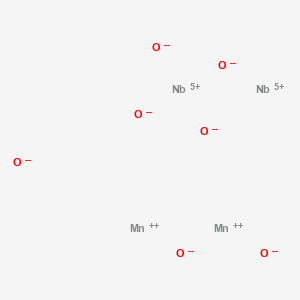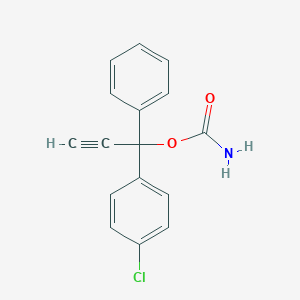
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate, also known as CEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds that are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that regulates the levels of endocannabinoids in the body.
Biochemische Und Physiologische Effekte
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in lab experiments is its well-established synthesis method, which allows researchers to obtain a high purity product. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate. One area of research could be to further investigate the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate and identify the specific enzymes and pathways that it targets. Another area of research could be to explore the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate involves the reaction between 4-chlorophenylacetylene and phenyl isocyanate in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well-established and has been used by many researchers to obtain 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate for their studies.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and regulating cell cycle progression. In neuroscience, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In immunology, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
10473-70-8 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate |
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12ClNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
InChI-Schlüssel |
SXHWIUYWGJFLKB-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
Kanonische SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
Andere CAS-Nummern |
10473-70-8 |
Synonyme |
1-(4-chlorophenyl)-1-phenyl-2-propynyl carbamate 1-(4-chlorophenyl)-1-phenyl-2-propynylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




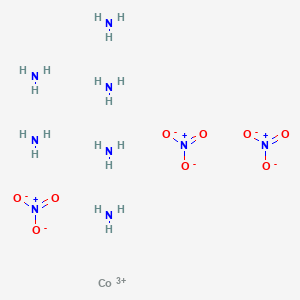
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
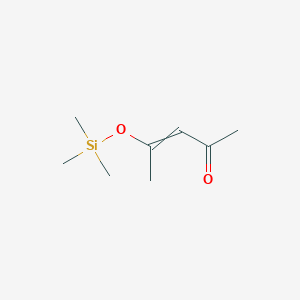
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
